![molecular formula C9H9NO B1351193 4-(2-Hydroxyethyl)benzonitrile CAS No. 69395-13-7](/img/structure/B1351193.png)
4-(2-Hydroxyethyl)benzonitrile
Overview
Description
4-(2-Hydroxyethyl)benzonitrile, also known as 2-hydroxyethylbenzonitrile, is an organic compound with the chemical formula C8H9N. It is a colorless, crystalline solid with a slight odor of benzene. It is soluble in water and ethanol, and is used in various scientific research applications.
Scientific Research Applications
Organic Synthesis
4-(2-Hydroxyethyl)benzonitrile: is a versatile organic compound used as an intermediate in the synthesis of more complex molecules. It can be utilized to produce 4-(2-bromo-ethyl)-benzonitrile , which is a precursor for various pharmaceuticals and agrochemicals . Its ability to undergo reactions typical for nitriles and alcohols makes it a valuable building block in organic chemistry.
Pharmaceutical Research
In pharmaceutical research, this compound finds application in the development of new drugs. Its structure allows for the introduction of additional functional groups, creating derivatives with potential therapeutic properties. It’s particularly useful in the synthesis of molecules that target the central nervous system, due to its phenyl ring structure which is common in many CNS drugs .
Material Science
The hydroxyethyl group in 4-(2-Hydroxyethyl)benzonitrile can be exploited to modify surface properties of materials. This compound can be used to create polymers with enhanced adhesion or altered hydrophobicity, which is beneficial in developing new coatings and adhesives .
Bioconjugation
In biochemistry, 4-(2-Hydroxyethyl)benzonitrile can be used for bioconjugation purposes. It can act as a linker molecule to attach various biomolecules to surfaces or to each other, which is crucial in the creation of biosensors and diagnostic tools .
Analytical Chemistry
This compound’s unique structure makes it suitable as a standard or reagent in analytical chemistry. It can be used in chromatography to help identify or quantify other substances, or as a calibration standard in mass spectrometry .
Agrochemical Development
The nitrile group in 4-(2-Hydroxyethyl)benzonitrile is reactive and can be used to create new compounds for agrochemical applications. It can lead to the development of novel pesticides or herbicides with specific action mechanisms .
Food and Beverage Industry
In the food and beverage industry, derivatives of 4-(2-Hydroxyethyl)benzonitrile can be used as flavoring agents or preservatives. The compound’s structure allows for the synthesis of molecules that mimic natural flavors or have antimicrobial properties .
Environmental Science
Lastly, 4-(2-Hydroxyethyl)benzonitrile can be used in environmental science research to study degradation processes or as a tracer compound to monitor pollution pathways. Its stability and detectability make it suitable for such applications .
properties
IUPAC Name |
4-(2-hydroxyethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJBNYPTGMZIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384190 | |
Record name | 4-(2-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)benzonitrile | |
CAS RN |
69395-13-7 | |
Record name | 4-(2-hydroxyethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-hydroxyethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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